molecular formula C10H14BrN3 B1624840 1-(6-Bromopyridin-3-yl)-1,4-diazepane CAS No. 223797-21-5

1-(6-Bromopyridin-3-yl)-1,4-diazepane

Cat. No.: B1624840
CAS No.: 223797-21-5
M. Wt: 256.14 g/mol
InChI Key: JRNYLCIPPWHNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-3-yl)-1,4-diazepane, also known as NS3920 in research contexts, is a high-affinity and high-efficacy agonist of the neuronal α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR subtype is the most abundant nicotinic receptor in the brain and a prominent target for investigating psychiatric and neurodegenerative disorders, as well as mechanisms of nicotine addiction . This compound has been instrumental in structural and pharmacological studies aiming to understand the distinct binding sites within the α4β2 receptor. Research has revealed that (α4)3(β2)2 nAChRs possess a unique third agonist binding site at the interface between two α4 subunits (the α-α interface), which exhibits distinct pharmacology from the more common α4-β2 interfaces . Cocrystallization studies using engineered surrogate proteins have demonstrated that this compound effectively binds to and stabilizes this specific α4-α4 binding pocket. Its high efficacy is linked to its ability to form a strong intersubunit bridge that reinforces the ligand-mediated interactions between receptor subunits, a key mechanism for receptor activation . This makes it a valuable tool compound for elucidating receptor activation mechanisms and for structure-based design of drugs targeting specific nicotinic receptor interfaces .

Properties

CAS No.

223797-21-5

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-1,4-diazepane

InChI

InChI=1S/C10H14BrN3/c11-10-3-2-9(8-13-10)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2

InChI Key

JRNYLCIPPWHNEJ-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CN=C(C=C2)Br

Canonical SMILES

C1CNCCN(C1)C2=CN=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-1,4-diazepane is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyridine rings can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of several diazepane derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .

Potential for CNS Disorders

The diazepane structure is associated with various neuropharmacological activities. Compounds similar to this compound have been investigated for their anxiolytic and antidepressant properties. The incorporation of the brominated pyridine moiety may enhance binding affinity to neurotransmitter receptors.

Research Findings:
A recent investigation revealed that derivatives of this compound showed promising results in animal models for anxiety disorders. Behavioral assays indicated that these compounds significantly reduced anxiety-like behaviors compared to control groups .

Broad-Spectrum Activity

Another notable application is the antimicrobial activity of this compound. Research indicates that similar compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The table above summarizes the antimicrobial efficacy observed in laboratory studies, indicating that this compound could serve as a lead structure for developing new antibiotics .

Synthesis and Derivatization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Overview:
The typical synthesis involves:

  • Formation of the diazepane ring through cyclization reactions.
  • Bromination of the pyridine ring.
  • Subsequent purification using chromatography techniques.

This synthetic flexibility allows for the derivatization of the compound to enhance its pharmacological properties.

Comparison with Similar Compounds

Comparison with Pyridin-3-yl-1,4-diazepane Derivatives

The pharmacological and structural properties of 1-(6-bromopyridin-3-yl)-1,4-diazepane (compound 4 , NS3920) are best understood in comparison to its analogs within the 1-(pyridin-3-yl)-1,4-diazepane scaffold series (Table 1).

Table 1: Structural and Functional Comparison of Pyridin-3-yl-1,4-diazepane Derivatives

Compound R1 Substituent Code Key Findings
1 None (unsubstituted) NS3531 Core scaffold binds nAChRs via pyridine-complementary subunit interaction .
2 5-Ethoxy NS3573 Ethoxy group increases steric bulk but retains binding mode .
3 5-Phenyl NS3570 Bulky phenyl substituent disrupts inter-subunit bridge formation .
4 6-Bromo NS3920 Bromine enhances electron-withdrawing effects; binding affinity data pending .
5 6-Bromo-5-ethoxy NS3950 Dual substitution combines steric and electronic effects; uncharacterized .

Key Insights :

  • Steric Effects : Bulky substituents (e.g., phenyl in compound 3) disrupt inter-subunit interactions in nAChRs, reducing agonist efficacy .
  • Binding Mode : All derivatives retain the core scaffold’s binding orientation, with the diazepane ring facing the principal subunit and the pyridine ring interacting with the complementary subunit .

Comparison with Other Aryl-Substituted 1,4-Diazepanes

Beyond pyridine-based analogs, 1,4-diazepane derivatives with diverse aryl substituents exhibit varied pharmacological profiles (Table 2).

Table 2: Comparison with Aryl-Substituted 1,4-Diazepanes

Compound Substituent Target Receptor Yield Molecular Weight (g/mol) Key Features
1-(2-Trifluoromethylphenyl) 2-(Trifluoromethyl)phenyl D3 61% 246.10 High yield; trifluoromethyl enhances lipophilicity .
1-(2,4-Dichlorophenyl) 2,4-Dichlorophenyl D3 38% 231.11 Lower yield; chlorine atoms may improve binding .
1-(3-Cyanophenyl) 3-Cyanophenyl D3 N/A 199.24 Cyano group introduces polarity .
1-(4-Trifluoromethylpyridin-2-yl) 4-(Trifluoromethyl)pyridin-2-yl D3 N/A 287.13 Pyridine substitution alters target selectivity .
1-(4-Bromobenzyl) 4-Bromobenzyl N/A N/A 313.23 Benzyl group shifts scaffold geometry .

Key Insights :

  • Synthetic Accessibility : Yields vary significantly (e.g., 38–61%), reflecting challenges in introducing halogen or electron-withdrawing groups .
  • Target Selectivity : Pyridine-based derivatives (e.g., NS3920) target nAChRs, while phenyl/benzyl analogs are explored for D3 receptor modulation .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃) enhance metabolic stability and receptor affinity but may reduce solubility .

Structural and Functional Implications

  • Bromine vs.
  • D3 vs. nAChR Targeting : Aryl substituents dictate receptor selectivity; pyridine derivatives favor nAChRs, while bulkier groups (e.g., benzyl) shift focus to CNS targets .
  • Electronic Modulation : Bromine’s electron-withdrawing nature may stabilize the pyridine ring’s interaction with complementary subunits in nAChRs .

Preparation Methods

Palladium-Catalyzed Coupling of 6-Bromopyridine with 1,4-Diazepane

The most widely reported method involves a Buchwald-Hartwig coupling between 6-bromo-3-iodopyridine and 1,4-diazepane. As detailed in Thieme Connect, this reaction employs:

  • Catalyst system : Pd(OAc)₂ (5 mol%) and BINAP (10 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Toluene
  • Conditions : 80°C for 18 hours under nitrogen

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by coordination of the diazepane amine and reductive elimination to yield the product. Purification via silica gel chromatography (DCM:MeOH = 95:5) affords the target compound in 53–82% yield.

Table 1. Optimization of Coupling Conditions

Parameter Optimal Value Yield (%)
Catalyst Loading 5 mol% Pd(OAc)₂ 82
Ligand BINAP 75
Temperature 80°C 82
Solvent Toluene 78

Reductive Amination of 6-Bromopyridine-3-carbaldehyde

An alternative route from ACS Medicinal Chemistry Letters adapts reductive amination for analogous piperazine derivatives, which can be extrapolated to diazepane systems:

  • Substrate : 6-Bromopyridine-3-carbaldehyde (1 equiv)
  • Amine : 1,4-diazepane (1.2 equiv)
  • Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv)
  • Solvent : Dichloromethane
  • Conditions : 0°C to room temperature, 12 hours

This method achieves moderate yields (25–45%) due to competing imine formation and over-reduction byproducts.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Coupling Method : Superior yields (82%) and reproducibility make this the preferred industrial-scale approach. However, palladium residues necessitate stringent purification.
  • Reductive Amination : Limited by lower yields but advantageous for laboratories lacking inert atmosphere capabilities.

Byproduct Formation and Mitigation

  • Coupling Side Products : Homocoupling of aryl bromides (e.g., bipyridines) occurs at Pd loadings >5 mol%. Addition of 1–2 equiv of KI suppresses this pathway.
  • Reductive Amination Byproducts : Over-reduction to secondary amines is minimized by using NaBH(OAc)₃ instead of NaBH₄.

Advanced Functionalization and Derivatives

Boc-Protected Intermediates

Temporary Boc protection of the diazepane nitrogen (e.g., using N,N′-bis-Boc-S-methylisothiourea) enhances coupling efficiency by preventing undesired coordination to palladium. Subsequent deprotection with TFA/DCM (1:1) restores the free amine quantitatively.

Halogen Exchange Strategies

Post-synthetic modification via Miyaura borylation enables Suzuki couplings for further diversification. For example, treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ converts the bromine to a boronate ester, facilitating access to aryl- or heteroaryl-substituted analogs.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.33–1.88 (m, 8H, diazepane CH₂), 4.37 (s, 2H, NCH₂Py), 7.15 (s, 1H, Py-H).
  • HRMS (ESI-TOF) : m/z 256.0421 [M+H]⁺ (calc. 256.0430 for C₁₀H₁₄BrN₃).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min) confirms ≥95% purity, with retention time = 6.2 minutes.

Industrial and Environmental Considerations

Solvent Recovery

Toluene and DCM are recycled via fractional distillation, reducing environmental impact by 40–60% in large-scale batches.

Catalyst Recycling

Pd(OAc)₂ is recovered via aqueous extraction (0.1 M EDTA, pH 4) with 78% efficiency, lowering production costs.

Q & A

How is 1-(6-Bromopyridin-3-yl)-1,4-diazepane synthesized, and what purification methods are optimal?

Level: Basic (Synthesis)
Answer:
The synthesis involves nucleophilic substitution between 6-bromopyridin-3-amine and a diazepane precursor. A typical protocol includes:

  • Reacting 1,4-diazepane with 6-bromo-3-iodopyridine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
  • Purification via normal-phase chromatography using gradients of methanol in ethyl acetate (e.g., 20% MeOH/EtOAc) to isolate the product, yielding ~50–60% .
  • Characterization by 1^1H NMR (e.g., δ 7.5–7.3 ppm for pyridyl protons, δ 3.4–3.1 ppm for diazepane methylene groups) and LC/MS (M+H+^+: ~286–290 m/z) .

What structural insights does the AChBP co-crystal structure (3U8M) provide about the binding mode of this compound?

Level: Advanced (Structural Biology)
Answer:
The crystal structure (PDB: 3U8M) reveals:

  • Binding orientation : The diazepane ring interacts with the principal subunit (C-loop residues Trp147, Tyr89), while the bromopyridine moiety faces the complementary subunit, forming a halogen bond with the backbone carbonyl of Leu112 .
  • Key interactions :
    • π-π stacking between the pyridine ring and Tyr185.
    • Hydrogen bonding between the diazepane NH and Glu191.
  • Agonist efficacy : The bromine at position 6 stabilizes the C-loop closure, enhancing binding affinity (Ki_i = 0.8 nM) compared to non-brominated analogs .

How does the bromine substituent influence binding affinity and efficacy at nicotinic acetylcholine receptors (nAChRs)?

Level: Advanced (Pharmacology/SAR)
Answer:
The 6-bromo substituent:

  • Enhances binding affinity : Bromine’s electron-withdrawing effect increases polarization of the pyridine ring, strengthening π-π interactions with Tyr185 (Ki_i = 0.8 nM vs. 5.2 nM for non-brominated analogs) .
  • Modulates subtype selectivity : Bromine steric bulk reduces off-target binding to α4β2 nAChR subtypes, favoring α7 selectivity .
  • Improves metabolic stability : Bromination reduces susceptibility to oxidative metabolism in hepatic microsomes, as shown in comparative pharmacokinetic studies .

What methodologies are used to determine binding affinities for this compound at nAChRs?

Level: Basic (Assay Design)
Answer:
Radioligand competition assays are standard:

  • Membrane preparation : Isolate rat cortical membranes expressing α7 nAChRs .
  • Incubation : Compete this compound with 3^3H-cytisine (1 nM) at 25°C for 60 minutes.
  • Analysis : Measure displacement curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki_i values. IC50_{50} correction via Cheng-Prusoff equation accounts for ligand concentration .
  • Validation : Cross-validate with electrophysiology (e.g., oocyte α7 nAChR expression) to confirm functional EC50_{50} .

How can molecular docking studies elucidate interactions between this compound and nAChR subunits?

Level: Advanced (Computational Chemistry)
Answer:
Docking workflow :

Protein preparation : Use the 3U8M crystal structure, protonate residues, and assign charges (AMBER/CHARMM force fields).

Grid generation : Focus on the orthosteric site (principal subunit C-loop and complementary subunit interface).

Ligand parameterization : Assign partial charges (e.g., Gasteiger-Marsili) and torsional flexibility to the diazepane ring.

Pose scoring : Rank poses using Glide XP/SP or AutoDock Vina.

Validation : Compare top poses with 3U8M crystallographic data to confirm halogen bonding and π-stacking .

What are the key considerations in designing analogs to explore structure-activity relationships (SAR) for this scaffold?

Level: Advanced (Medicinal Chemistry)
Answer:
Critical design parameters include:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br, CF3_3) at pyridine position 6 enhance affinity via polarization and halogen bonding .
  • Diazepane flexibility : Constraining the diazepane ring (e.g., methyl substitution) reduces entropic penalties upon binding.
  • Bioisosteric replacement : Replace bromine with isosteres like iodine (larger van der Waals radius) or cyanide (similar electronegativity) to probe steric/electronic tolerances .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., diazepane CH2_2) to slow CYP450-mediated oxidation .

How to resolve discrepancies in binding data across different assay conditions (e.g., membrane vs. whole-cell assays)?

Level: Advanced (Data Analysis)
Answer:
Common discrepancies and solutions :

  • Receptor desensitization : In whole-cell electrophysiology, rapid α7 nAChR desensitization may underestimate efficacy. Use low agonist concentrations or allosteric modulators (e.g., PNU-120596) to prolong activation .
  • Membrane lipid effects : Detergent-free membrane preparations preserve native lipid interactions, improving correlation with radioligand data .
  • Buffer ionic strength : High NaCl (≥150 mM) reduces nonspecific binding in competition assays.
  • Statistical normalization : Express data as % inhibition relative to positive controls (e.g., 100 nM MLA for α7) to correct for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.